molecular formula C7H12O5S B1445054 Ethyl 4-(methylsulfonyl)-3-oxobutanoate CAS No. 1248686-73-8

Ethyl 4-(methylsulfonyl)-3-oxobutanoate

Cat. No.: B1445054
CAS No.: 1248686-73-8
M. Wt: 208.23 g/mol
InChI Key: QBNNOQJDRBTARE-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfonyl)-3-oxobutanoate is an organic compound with a molecular formula of C7H12O5S. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. The compound features an ester functional group, a ketone group, and a sulfone group, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylsulfonyl)-3-oxobutanoate can be synthesized through several methods. One common route involves the reaction of ethyl acetoacetate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfonyl)-3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(methylsulfonyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving ester or ketone groups.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylsulfonyl)-3-oxobutanoate depends on its specific application. In general, the compound can act as a substrate for various chemical reactions due to its reactive functional groups. The ester and ketone groups can participate in nucleophilic addition or substitution reactions, while the sulfone group can undergo oxidation or reduction.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(methylthio)-3-oxobutanoate: Similar structure but with a thioether group instead of a sulfone group.

    Ethyl 4-(methylsulfinyl)-3-oxobutanoate: Contains a sulfoxide group instead of a sulfone group.

    Ethyl 4-(methylsulfonyl)-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a ketone group.

Uniqueness

Ethyl 4-(methylsulfonyl)-3-oxobutanoate is unique due to the presence of both a sulfone group and a ketone group, which provides a distinct reactivity profile. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.

Biological Activity

Ethyl 4-(methylsulfonyl)-3-oxobutanoate, with the molecular formula C7_7H12_{12}O5_5S, is an organic compound that has garnered attention for its diverse applications in medicinal chemistry and agrochemical synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and research findings.

Overview of this compound

This compound is characterized by the presence of a sulfone group, a ketone group, and an ester functional group. These features contribute to its reactivity and utility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its ability to act as a substrate in enzyme-catalyzed reactions. The compound can undergo various transformations due to its functional groups:

  • Nucleophilic Substitution : The ester group can react with nucleophiles, leading to the formation of different derivatives.
  • Oxidation and Reduction : The ketone can be reduced to an alcohol, while the sulfone can be oxidized or reduced to form sulfoxides or sulfones.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related methylsulfonylnitrobenzoates have shown their ability to inhibit cancer cell growth through modulation of signaling pathways associated with apoptosis .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Mechanism of Action
MethylsulfonylnitrobenzoateA549 (Lung)11.20Apoptosis induction
SulfonylnitrophenylthiazolesVarious8.00Thyroid hormone receptor inhibition
This compoundTBDTBDTBD

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Its structure allows it to interact with various enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders or cancer treatment .

Case Studies

  • Study on Anticancer Activity :
    A recent study explored the anticancer effects of sulfonylnitrophenylthiazoles related to this compound. The compounds were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The most effective compound exhibited an IC50_{50} value of 8 µM against breast cancer cells .
  • Mechanistic Insights :
    Another investigation focused on the mechanism by which this compound affects cellular pathways. The study found that the compound could disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Properties

IUPAC Name

ethyl 4-methylsulfonyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5S/c1-3-12-7(9)4-6(8)5-13(2,10)11/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNNOQJDRBTARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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